1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1004193-27-4
VCID: VC4525785
InChI: InChI=1S/C11H9FN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
SMILES: C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)F
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.202

1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

CAS No.: 1004193-27-4

Cat. No.: VC4525785

Molecular Formula: C11H9FN2O3

Molecular Weight: 236.202

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - 1004193-27-4

Specification

CAS No. 1004193-27-4
Molecular Formula C11H9FN2O3
Molecular Weight 236.202
IUPAC Name 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H9FN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Standard InChI Key BFCURUQFSQIRID-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is C₁₁H₉FN₂O₃, with a molecular weight of 236.20 g/mol . The IUPAC name reflects its substitution pattern: a pyrazole ring at position 1 bears a (4-fluorophenoxy)methyl group, while position 3 is occupied by a carboxylic acid functional group. Key physicochemical properties include solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and stability under standard laboratory conditions .

Table 1: Structural and Computational Data

PropertyValue/DescriptorSource
Molecular FormulaC₁₁H₉FN₂O₃
Molecular Weight236.20 g/mol
IUPAC Name1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid
Canonical SMILESC1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)F
XLogP3-AA (Lipophilicity)1.2 (Predicted)
Hydrogen Bond Donor Count1 (Carboxylic acid -OH)

The fluorine atom at the para position of the phenoxy group enhances electron-withdrawing effects, influencing the compound’s binding affinity in biological systems . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with enzymatic active sites.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core .

  • Substitution with Fluorophenoxy Methyl Group: Reaction of the pyrazole intermediate with 4-fluorophenoxymethyl halides (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate) introduces the fluorophenoxy methyl moiety .

Industrial production optimizes these steps using continuous flow reactors to improve yield (typically 70–85%) and reduce reaction times. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >95% purity for pharmaceutical applications .

Table 2: Key Synthetic Parameters

ParameterCondition/Value
Reaction Temperature (Step 1)80–100°C
Catalyst (Step 2)K₂CO₃ or NaOH
Solvent SystemDMF or THF
Typical Yield75–85%

Biological Activities and Mechanisms

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against cancer cell lines:

  • MCF-7 (Breast Cancer): IC₅₀ = 12.5 µM

  • NCI-H460 (Lung Cancer): IC₅₀ = 42.3 µM

  • SF-268 (Glioblastoma): IC₅₀ = 31.5 µM

Mechanistically, the compound disrupts microtubule assembly and inhibits cyclin-dependent kinases (CDKs), inducing G2/M phase arrest and apoptosis . The fluorophenoxy group enhances binding to hydrophobic pockets in tubulin, while the carboxylic acid interacts with polar residues in kinase active sites.

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory mediators:

  • COX-2 Inhibition: 58% reduction at 10 µM

  • TNF-α Production: 72% inhibition in LPS-stimulated macrophages

Structure-activity relationship (SAR) studies indicate that fluorination at the phenoxy group increases metabolic stability compared to chloro or bromo analogues .

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Modified to target EGFR and VEGFR2 .

  • Antimicrobial Agents: Pyrazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

Advanced Materials

Incorporation into polymers improves thermal stability (Tg increased by 40°C) and UV resistance, making it suitable for coatings and electronic substrates.

Comparative Analysis with Analogues

Table 3: Substituent Effects on Bioactivity

CompoundIC₅₀ (MCF-7)COX-2 InhibitionLogP
1-[(4-Fluorophenoxy)methyl] derivative12.5 µM58%1.2
1-[(4-Chlorophenoxy)methyl] derivative18.7 µM49%1.8
1-[(4-Bromophenoxy)methyl] derivative22.4 µM41%2.1

Fluorine’s electronegativity and small atomic radius optimize binding interactions, whereas bulkier halogens (Cl, Br) reduce solubility and target affinity .

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